molecular formula C24H27ClN4O4 B11040134 N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide

N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide

Cat. No.: B11040134
M. Wt: 470.9 g/mol
InChI Key: RTAYHEOJOMBNTA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, substituted with a chlorophenyl group and a methoxyphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Substitution Reactions: The introduction of the chlorophenyl and methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the quinoxaline core with appropriate chlorophenyl and methoxyphenyl derivatives in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide
  • N-(4-chlorophenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide

Uniqueness

Compared to similar compounds, N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity.

Properties

Molecular Formula

C24H27ClN4O4

Molecular Weight

470.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(2-methoxyanilino)-2-oxoethyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide

InChI

InChI=1S/C24H27ClN4O4/c1-33-21-9-5-3-7-18(21)27-22(30)14-20-23(31)28-17-6-2-4-8-19(17)29(20)24(32)26-16-12-10-15(25)11-13-16/h3,5,7,9-13,17,19-20H,2,4,6,8,14H2,1H3,(H,26,32)(H,27,30)(H,28,31)

InChI Key

RTAYHEOJOMBNTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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